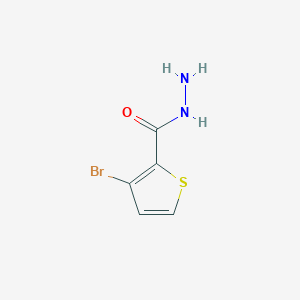

3-Bromothiophene-2-carbohydrazide

Descripción general

Descripción

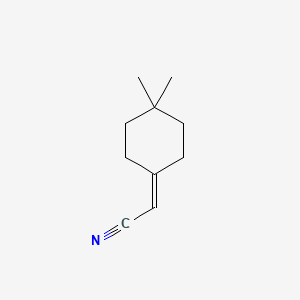

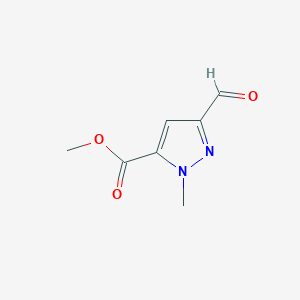

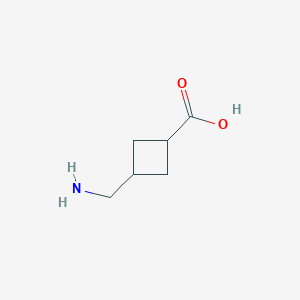

3-Bromothiophene-2-carbohydrazide is a chemical compound with a molecular weight of 228.1g/mol1. It is a pale yellow crystalline solid with a characteristic odor1.

Synthesis Analysis

The synthesis of 3-Bromothiophene-2-carbohydrazide is not explicitly mentioned in the search results. However, carbohydrazides and their Schiff bases are important classes of heterocycles that are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry2.Molecular Structure Analysis

The molecular structure of 3-Bromothiophene-2-carbohydrazide is not explicitly mentioned in the search results. However, carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate3. Its molecular structure and crystal structure have been determined by X-ray single crystal diffraction technique3.Chemical Reactions Analysis

The specific chemical reactions involving 3-Bromothiophene-2-carbohydrazide are not explicitly mentioned in the search results. However, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds4.Physical And Chemical Properties Analysis

3-Bromothiophene-2-carbohydrazide has a melting point of 197-199°C1. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), acetone, and chloroform1.Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry and Biological Activities

- Carbohydrazides and their Schiff bases are important classes of heterocycles that are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry .

- A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- The methods of application or experimental procedures involve synthetic routes to many reported carbohydrazides, their Schiff bases, and their biological activities .

- The outcomes obtained include the discovery of potentially bioactive compounds with antibacterial, anticancer, antifungal, and anti-inflammatory properties .

-

Scientific Field: Antimicrobial Activity

- N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives possessing thiophene nucleus were synthesized and characterized by IR, NMR, and mass spectral analysis .

- These compounds were screened for antimicrobial activity using the cup plate method .

- The methods of application or experimental procedures involve the synthesis of N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives and their characterization by IR, NMR, and mass spectral analysis .

- The outcomes obtained include the discovery of compounds that showed moderate to good antimicrobial and antifungal activity .

- Scientific Field: Electronic and Optoelectronic Applications

- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .

- These polymers have been used in the design and synthesis of novel materials for optical and electronic devices .

- The methods of application or experimental procedures involve organometallic polycondensation strategies .

- The outcomes obtained include the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

-

Scientific Field: Synthesis of Antibiotics and Vasodilators

-

Scientific Field: Dimerization Reactions

- 2-Bromo, 3-bromothiophene, 2,5-dibromothiophene, 3,4-dibromothiophene and perbrominated thiophene have been oxidized under different conditions to target thiophene S,S-dioxide .

- Depending on the substitution, sulfone is obtained when the thiophene is hindered .

- On the other hand, monosubstituted thiophenes can’t be transformed into sulfone, and the sulfoxide intermediate is too reactive and dimerizes .

- The outcomes obtained include the synthesis of thiophene S,S-dioxide and the observation of dimerization reactions .

Safety And Hazards

The safety data sheet for 3-Bromothiophene-2-carbohydrazide is not explicitly mentioned in the search results. However, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place5.

Direcciones Futuras

The future directions for 3-Bromothiophene-2-carbohydrazide are not explicitly mentioned in the search results. However, a series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal and anti-inflammatory, etc2.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.

Propiedades

IUPAC Name |

3-bromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQNKHYKMPUEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophene-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

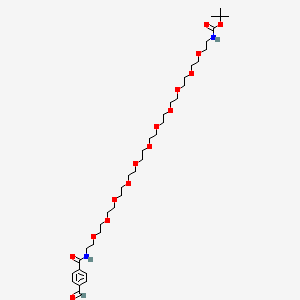

![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)

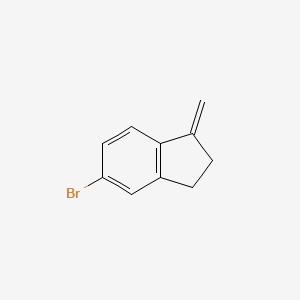

![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)